N-(2,4,6-Trimethylphenyl)acetamide
Overview
Description
N-(2,4,6-Trimethylphenyl)acetamide: is an organic compound with the molecular formula C11H15NO. It is also known as N-mesitylacetamide or Acetomesidide. This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an acetamide moiety. It is a white crystalline solid with a melting point of approximately 216.5°C and a boiling point of around 309.18°C .
Mechanism of Action
Target of Action
N-mesitylacetamide, also known as N-(2,4,6-Trimethylphenyl)acetamide, is a chemical compound with the molecular formula C11H15NO
Mode of Action
It is known that the compound’s structure plays a significant role in its interactions with its targets .
Biochemical Pathways
It has been suggested that the compound may have potential inhibitory effects on biofilm formation and virulence factor production in certain bacterial species .
Result of Action
Structural studies suggest that substitutions in the ring and side chain of the compound can significantly affect its crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Acylation of Mesitylamine: One common method for synthesizing N-(2,4,6-Trimethylphenyl)acetamide involves the acylation of mesitylamine (2,4,6-trimethylaniline) with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
- Equation:
C6H2(CH3)3NH2+CH3COCl→C6H2(CH3)3NHCOCH3+HCl
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
- Equation:
-
Industrial Production Methods:
- Batch Process: In industrial settings, the synthesis of this compound can be carried out in batch reactors where mesitylamine and acetic anhydride are mixed and reacted under controlled conditions.
- Continuous Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: N-(2,4,6-Trimethylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: The compound can be reduced to its corresponding amine, N-(2,4,6-Trimethylphenyl)ethylamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- Products: The primary product is the amine derivative.
-
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the acetamide group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
- Products: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Intermediate in Organic Synthesis: N-(2,4,6-Trimethylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as an analgesic or anti-inflammatory agent.
Industry:
- Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
- N-Phenylacetamide: Similar structure but lacks the methyl groups on the aromatic ring.
- N-(2,4,6-Trimethylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
- N-(2,4,6-Trimethylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness:
- Steric Effects: The presence of three methyl groups on the aromatic ring of N-(2,4,6-Trimethylphenyl)acetamide introduces significant steric hindrance, affecting its reactivity and interactions with other molecules.
- Chemical Stability: The compound’s unique structure provides enhanced stability compared to its non-methylated counterparts.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)12-10(4)13/h5-6H,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWWZVZGPVVZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198973 | |
Record name | Acetamide, N-(2,4,6-trimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-21-9 | |
Record name | N-(2,4,6-Trimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4,6-Trimethylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetomesidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,4,6-trimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-MESITYLACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4,6-Trimethylphenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y38GVE8DGZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of N-(2,4,6-Trimethylphenyl)acetamide?
A1: this compound, also known as 2,4,6-Trimethylacetanilide (246TMAA), is an organic compound with the molecular formula C11H15NO [, , , ]. Its structure consists of an acetanilide core with three methyl substitutions on the phenyl ring at the 2, 4, and 6 positions [, , , ]. This compound is notable for its non-centrosymmetric crystal structure, crystallizing in the monoclinic system with the space group Pn [, ].
Q2: What is the significance of the crystal structure of this compound?
A2: The non-centrosymmetric crystal structure of this compound is particularly interesting for its potential applications in nonlinear optics [, ]. This type of crystal structure allows for second-order nonlinear optical effects, such as second harmonic generation (SHG) []. In fact, studies have shown that the SHG efficiency of this compound is comparable to that of urea, a well-known nonlinear optical material []. This property makes it a promising candidate for applications like frequency doubling and optical switching.
Q3: How does the structure of this compound and its derivatives affect their solid-state geometry?
A3: Research has explored how substitutions on both the phenyl ring and the acetamide side chain of this compound influence its solid-state geometry [, ]. Studies examining a series of N-(phenyl)- and N-(2,4,6-Trimethylphenyl)- methyl/chloro-acetamides revealed that changes in bond parameters, such as bond lengths and angles, occur with these substitutions [, ]. These structural variations highlight the impact of substitutions on the molecular packing and intermolecular interactions within the crystal lattice, which ultimately dictates the compound's physical and chemical properties.
Q4: What methods are used to characterize and study this compound?
A4: A variety of techniques are employed to characterize this compound. Single-crystal X-ray diffraction is crucial for determining its crystal structure, including bond lengths, bond angles, and space group [, , , ]. This method provides detailed insights into the three-dimensional arrangement of molecules within the crystal lattice. Additionally, spectroscopic techniques like UV-Vis spectroscopy are used to assess its optical properties, such as transparency and absorbance at different wavelengths [].
Q5: Are there any known applications of this compound beyond nonlinear optics?
A5: While its nonlinear optical properties are a key area of interest, the potential applications of this compound extend beyond this field. Its unique structural features and the ability to fine-tune its properties through substitutions make it a valuable building block in organic synthesis [, ]. Further research exploring its reactivity and potential for derivatization could lead to the development of new materials with tailored properties for various applications.
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